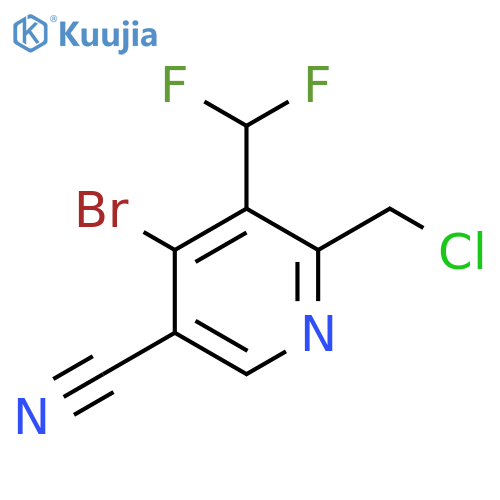Cas no 1806914-21-5 (4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine)

1806914-21-5 structure
商品名:4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine
CAS番号:1806914-21-5
MF:C8H4BrClF2N2
メガワット:281.484566688538
CID:4859950
4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine
-
- インチ: 1S/C8H4BrClF2N2/c9-7-4(2-13)3-14-5(1-10)6(7)8(11)12/h3,8H,1H2
- InChIKey: DQLLXXCMTTYDEW-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C#N)=CN=C(CCl)C=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 243
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 2.3
4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029061485-1g |
4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine |
1806914-21-5 | 97% | 1g |
$2,890.60 | 2022-03-31 | |
| Alichem | A029061485-250mg |
4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine |
1806914-21-5 | 97% | 250mg |
$940.80 | 2022-03-31 | |
| Alichem | A029061485-500mg |
4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine |
1806914-21-5 | 97% | 500mg |
$1,662.60 | 2022-03-31 |
4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine 関連文献
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
1806914-21-5 (4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine) 関連製品
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
